![molecular formula C6H9BF3K B13548804 Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a chemical compound with the molecular formula C7H11BF3K. It is known for its unique spirocyclic structure, which consists of a spiro[2.3]hexane ring system bonded to a borate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(spiro[2.3]hexan-5-yl)borate typically involves the reaction of spiro[2.3]hexane with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the borate complex. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoro(spiro[2.3]hexan-5-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of borate esters or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced borate complexes.
Substitution: The borate group can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new borate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Borate esters, oxidized borate complexes.
Reduction: Reduced borate complexes.
Substitution: Borate derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of spirocyclic compounds and borate esters.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of potassium trifluoro(spiro[2.3]hexan-5-yl)borate involves its interaction with molecular targets through its borate group. The borate group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the borate group can capture thermal neutrons, resulting in the release of high-energy particles that selectively destroy cancer cells .
Similar Compounds:
Potassium trifluoro(spiro[2.3]hexan-2-yl)borate: Similar spirocyclic structure but with a different position of the borate group.
Potassium trifluoro(spiro[2.3]hexan-1-yl)borate: Another spirocyclic borate compound with a different borate position.
Uniqueness: Potassium trifluoro(spiro[23]hexan-5-yl)borate is unique due to its specific spirocyclic structure and the position of the borate groupIts ability to undergo various chemical reactions and its potential use in BNCT highlight its significance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H9BF3K |
---|---|
Molekulargewicht |
188.04 g/mol |
IUPAC-Name |
potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
HCVPJXZDQFVFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC2(C1)CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.